molecular formula C8H7NO2S B1630616 (Phenylsulfonyl)acetonitrile CAS No. 7605-28-9

(Phenylsulfonyl)acetonitrile

Cat. No.: B1630616
CAS No.: 7605-28-9
M. Wt: 181.21 g/mol
InChI Key: ZFCFFNGBCVAUDE-UHFFFAOYSA-N
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Description

(Phenylsulfonyl)acetonitrile is an organic compound with the molecular formula C8H7NO2S and a molecular weight of 181.212 g/mol . It is also known by other names such as acetonitrile, (phenylsulfonyl)- and benzenesulfonyl-acetonitrile . This compound is characterized by the presence of a phenylsulfonyl group attached to an acetonitrile moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It has been used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

(Phenylsulfonyl)acetonitrile has been involved in condensation reactions with benzaldehyde in water in heterogeneous phase in the presence and absence of anionic and cationic surfactants . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions . These reactions suggest that this compound can act as a reactant in various chemical transformations.

Biochemical Pathways

It has been used in the synthesis of pyridines, chromenes, and thiophene derivatives based on sulfones . This suggests that it may influence the biochemical pathways related to these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used in reactions carried out in water and in the presence of various surfactants . The specific environmental conditions, such as temperature and pH, could potentially influence the reactivity and stability of this compound.

Biochemical Analysis

Biochemical Properties

(Phenylsulfonyl)acetonitrile plays a significant role in biochemical reactions, particularly in condensation and dehydrative alkylation reactions. It interacts with enzymes and proteins involved in these processes, such as those facilitating the Mitsunobu reaction . The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to the synthesis of complex organic molecules. These interactions are crucial for the development of new pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and enzymes on the cell surface, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with enzymes can lead to changes in enzyme activity, thereby influencing metabolic pathways and gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression. These temporal effects are important for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses. Understanding these dosage effects is crucial for developing safe and effective applications of the compound in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is important for determining its bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Phenylsulfonyl)acetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of this compound with benzaldehyde in water under heterogeneous conditions, with or without the presence of anionic and cationic surfactants . Another method includes the dehydrative alkylation of alcohols with this compound under modified Mitsunobu conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly solvents such as glycerol has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include benzaldehyde, α-naphthol, and various alcohols. Reaction conditions often involve the use of glycerol as a solvent and the presence of surfactants to facilitate the reaction .

Major Products Formed

Major products formed from reactions involving this compound include pyridines, chromenes, and thiophene derivatives based on sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylsulfonyl)acetonitrile is unique due to the presence of the phenylsulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(benzenesulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCFFNGBCVAUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226949
Record name Phenylsulphonylacetonitrile
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7605-28-9
Record name (Phenylsulfonyl)acetonitrile
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Record name Phenylsulphonylacetonitrile
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Record name 7605-28-9
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Record name Phenylsulphonylacetonitrile
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Record name Phenylsulphonylacetonitrile
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Synthesis routes and methods I

Procedure details

Benzene sulfinic acid sodium salt, 49.2 g. (0.3 mole) was combined with 400 ml. of dimethyl formamide in a 1 liter flask. The mixture was stirred at 40° C. Chloroacetonitrile, 22.5 g. (0.3 mole) was added over a period of 5 minutes. The resulting mixture was stirred and heated at 40°-45° C. for 2 hours. The reaction mass was then poured into 600 ml. of water, and the solid insoluble product was collected by suction filtration and dried. There was obtained a yield of 29.8 g. of the title compound, m.p. 111°-112° C.
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Benzene sulfinic acid sodium salt
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Synthesis routes and methods II

Procedure details

In place of the 2-acetylamino-3-ethoxycarbonyl-4-phenylthiophene used in Example 4 there is used an equivalent amount of 2-acetylamino-3-phenylsulphonylthiophene (which was obtained by condensing phenylsulphonylacetonitrile with 2:5-dihydroxy-1:4-dithiane in ethanol containing piperidine and subsequently acetylating) whereby 2-amino-3-phenylsulphonyl-5-nitrothiophene (m.pt 155° - 157° C) is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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